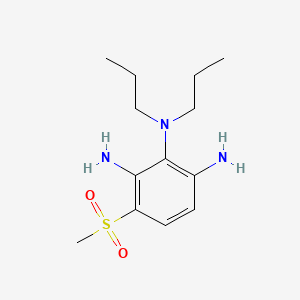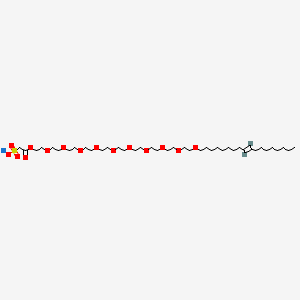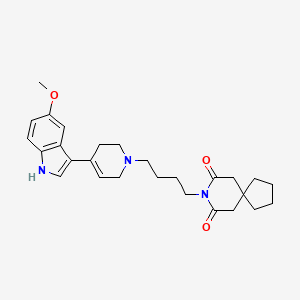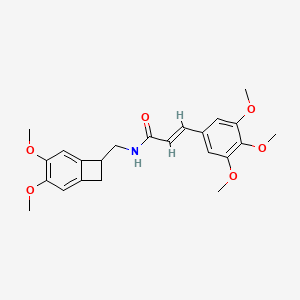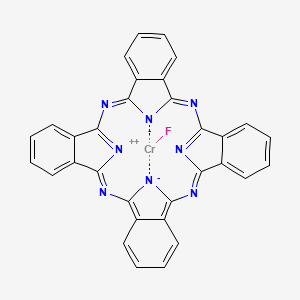
Chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)-, also known as fluorochromium phthalocyanine, is a complex compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound features a chromium center coordinated to a phthalocyanine ligand and a fluorine atom, which imparts distinct characteristics to the molecule .
Vorbereitungsmethoden
The synthesis of chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- typically involves the reaction of chromium salts with phthalocyanine ligands under controlled conditions. The process often includes the use of solvents such as dimethylformamide (DMF) or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phthalocyanine ligand or the chromium center .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processesAdditionally, it is used in the development of advanced materials, such as organic semiconductors and sensors, due to its unique electronic properties .
Wirkmechanismus
The mechanism of action of chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- involves its ability to interact with molecular targets through coordination chemistry. The chromium center can undergo redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancerous tissues .
Vergleich Mit ähnlichen Verbindungen
Chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- can be compared to other metal phthalocyanines, such as fluoroaluminum phthalocyanine and fluorogallium phthalocyanine. While these compounds share similar structural features, the specific metal center and its coordination environment impart unique properties to each compound. For example, fluoroaluminum phthalocyanine may exhibit different electronic properties and reactivity compared to the chromium analog, making it suitable for different applications .
Eigenschaften
CAS-Nummer |
62654-05-1 |
|---|---|
Molekularformel |
C32H16CrFN8 |
Molekulargewicht |
583.5 g/mol |
IUPAC-Name |
fluorochromium(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Cr.FH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1 |
InChI-Schlüssel |
SAMHPUQQEAYLTM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.F[Cr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


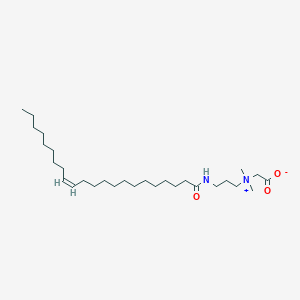

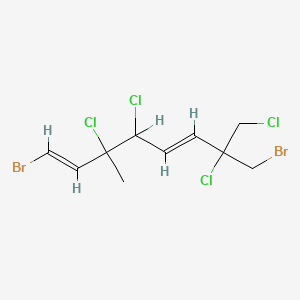

![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)


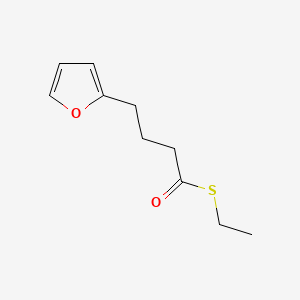
![2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one](/img/structure/B12696551.png)
